(R)-2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
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Overview
Description
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde, also known as 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetrahydropyranoxy-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl group .
Industrial Production Methods
While specific industrial production methods for 4-Tetrahydropyranoxy-2-hydroxybenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
Reduction: 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde is a versatile compound with applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tetrahydropyranoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyranyl group provides stability and enhances the compound’s solubility in organic solvents, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde can be compared with other similar compounds such as:
2-Hydroxybenzaldehyde: Lacks the tetrahydropyranyl group, making it less stable and less soluble in organic solvents.
4-Methoxy-2-hydroxybenzaldehyde: Contains a methoxy group instead of the tetrahydropyranyl group, resulting in different reactivity and solubility properties.
2-Hydroxy-4-methylbenzaldehyde: Has a methyl group instead of the tetrahydropyranyl group, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxy-4-[(2R)-oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C12H14O4/c13-8-9-4-5-10(7-11(9)14)16-12-3-1-2-6-15-12/h4-5,7-8,12,14H,1-3,6H2/t12-/m1/s1 |
InChI Key |
NDAHKJIBTIDZIO-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)OC2=CC(=C(C=C2)C=O)O |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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